molecular formula C25H23ClN4O5 B2614082 (Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 443097-08-3

(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2614082
M. Wt: 494.93
InChI Key: MJEDJAHPOJAWOB-SLMZUGIISA-N
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Description

This compound appears to be a complex organic molecule with several functional groups. It contains a dipyridopyrimidine core, which is a type of heterocyclic compound (compounds that contain rings that are not exclusively carbon) often found in pharmaceuticals and other biologically active compounds.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, typically, such complex molecules are synthesized in multiple steps, each introducing a new functional group or building block.



Molecular Structure Analysis

The molecule contains several interesting features, including a benzoyl group, an imino group, and a carboxylate ester. These groups could potentially participate in various chemical reactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound might undergo. However, the presence of the imino group and the carboxylate ester suggests it could participate in condensation reactions, among others.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the carboxylate could make the compound more water-soluble.


Safety And Hazards

Without specific information, it’s hard to say for sure, but as with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for this compound would likely depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy or reducing side effects.


properties

IUPAC Name

ethyl 6-(3-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O5/c1-3-35-25(33)19-15-18-21(27-20-10-4-5-11-29(20)24(18)32)30(12-7-13-34-2)22(19)28-23(31)16-8-6-9-17(26)14-16/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEDJAHPOJAWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)Cl)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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